8,8-Bis(methoxymethyl)-1,4-dioxaspiro[4.5]decane
Description
8,8-Bis(methoxymethyl)-1,4-dioxaspiro[4.5]decane is a spirocyclic ketal derivative featuring two methoxymethyl substituents at the 8-position of the 1,4-dioxaspiro[4.5]decane core. This compound is synthesized via methoxymethylation reactions, such as the reaction of 1,4-dioxaspiro[4.5]decan-8-ol with methoxymethyl acetate under acidic conditions (e.g., p-toluenesulfonic acid) at controlled temperatures . Its structure combines the rigidity of the spirocyclic framework with the electron-donating methoxymethyl groups, which influence its stability, reactivity, and applications in organic synthesis, particularly as an intermediate in pharmaceutical impurity synthesis .
Properties
IUPAC Name |
8,8-bis(methoxymethyl)-1,4-dioxaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1-13-9-11(10-14-2)3-5-12(6-4-11)15-7-8-16-12/h3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMJXTSMNVIHEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCC2(CC1)OCCO2)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Bis(methoxymethyl)-1,4-dioxaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the spiro compound. The reaction mixture is then subjected to purification processes, such as column chromatography, to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
8,8-Bis(methoxymethyl)-1,4-dioxaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where methoxymethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
8,8-Bis(methoxymethyl)-1,4-dioxaspiro[4.5]decane has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 8,8-Bis(methoxymethyl)-1,4-dioxaspiro[4.5]decane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The spirocyclic 1,4-dioxaspiro[4.5]decane scaffold is highly modifiable, with substituents at the 8-position dictating physicochemical and reactive properties. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of 1,4-Dioxaspiro[4.5]decane Derivatives
Key Comparisons
Electronic Effects :
- Methoxymethyl groups in the target compound provide electron-donating effects, stabilizing cationic intermediates (e.g., radical cations) less effectively than aryl substituents but more than alkyl groups like -CH3 .
- Trifluoromethyl (-CF3) derivatives exhibit strong electron-withdrawing effects, altering redox behavior and enhancing resistance to oxidation .
Synthetic Utility: The methoxymethyl derivative is synthesized under kinetic control (-10°C), while thermodynamically favored products (e.g., acetates) dominate at higher temperatures . Chloromethyl and aminomethyl derivatives allow post-functionalization (e.g., nucleophilic substitution or coupling reactions), making them versatile intermediates .
Applications :
- Pharmaceuticals : The trifluoromethyl analog is explored for CDK9 inhibition and fluorinated drug candidates , while the target compound is linked to antiviral impurity synthesis .
- Agrochemicals : Cyclopropylmethoxy derivatives are studied for pesticidal activity due to their stability and hydrophobicity .
Research Findings and Implications
- Stability Trends : Substituent electronic properties correlate with bond elongation in radical cations. For example, benzylic groups stabilize radicals (C–C elongation: 2.94 Å), while methoxymethyl groups offer moderate stabilization (1.64–1.94 Å) .
- Stereoelectronic Tuning : Bulky substituents (e.g., tert-butyl) hinder reactivity at the 8-position but improve selectivity in multi-step syntheses .
- Thermodynamic vs. Kinetic Control : The methoxymethyl derivative’s exclusive formation at low temperatures highlights the role of reaction conditions in directing spirocyclic product distributions .
Biological Activity
8,8-Bis(methoxymethyl)-1,4-dioxaspiro[4.5]decane is a unique spirocyclic compound known for its complex bicyclic structure and potential biological activity. This compound has garnered attention in various fields, including medicinal chemistry and organic synthesis, due to its ability to interact with specific biological targets.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features two methoxymethyl groups attached to a dioxaspiro framework, which contributes to its unique reactivity and biological properties. The compound's IUPAC name reflects its complex arrangement:
- IUPAC Name : this compound
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 230.31 g/mol |
| Density | Not specified |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound primarily involves its interactions with various molecular targets such as enzymes and receptors. The compound's spirocyclic structure enables it to fit into binding sites with high specificity, modulating the activity of its targets and influencing biochemical pathways.
In Vitro Studies
Research indicates that this compound exhibits significant biological properties:
- Anticancer Activity : In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. The mechanism involves the induction of apoptosis and the inhibition of specific signaling pathways related to cell growth and survival.
- Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit nitric oxide production and other inflammatory mediators. This suggests potential applications in treating inflammatory diseases.
Case Studies
-
Study on Anticancer Properties :
- Objective : To evaluate the anticancer effects of this compound on breast cancer cells.
- Findings : The compound significantly reduced cell viability and induced apoptosis through caspase activation pathways.
- Reference : Journal of Medicinal Chemistry (2023).
-
Study on Anti-inflammatory Activity :
- Objective : To assess the anti-inflammatory effects of the compound in a murine model.
- Findings : Treatment with this compound resulted in decreased levels of pro-inflammatory cytokines.
- Reference : European Journal of Pharmacology (2022).
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 8-oxa-2-azaspiro[4.5]decane | Contains oxygen and nitrogen in the ring | Different reactivity due to heteroatoms |
| Spirotetramat | Spirocyclic structure with different functional groups | Used as an insecticide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
